molecular formula C37H30O10 B13420200 2-Methyl-4,5-bis(methylsulfonyl)-benzoic Acid Methyl Ester

2-Methyl-4,5-bis(methylsulfonyl)-benzoic Acid Methyl Ester

Cat. No.: B13420200
M. Wt: 634.6 g/mol
InChI Key: IIEVGBKLACWRLP-OCTYQYJCSA-N
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Description

2-Methyl-4,5-bis(methylsulfonyl)-benzoic Acid Methyl Ester is an organic compound with a complex structure that includes methyl, sulfonyl, and ester functional groups

Preparation Methods

The synthesis of 2-Methyl-4,5-bis(methylsulfonyl)-benzoic Acid Methyl Ester involves multiple steps. One common synthetic route includes the sulfonation of a methyl-substituted benzoic acid derivative, followed by esterification. The reaction conditions typically involve the use of strong acids or bases, and the process may require purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

2-Methyl-4,5-bis(methylsulfonyl)-benzoic Acid Methyl Ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols .

Scientific Research Applications

2-Methyl-4,5-bis(methylsulfonyl)-benzoic Acid Methyl Ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biochemical pathways.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4,5-bis(methylsulfonyl)-benzoic Acid Methyl Ester involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The ester group allows the compound to be more lipophilic, facilitating its passage through cellular membranes and enhancing its bioavailability.

Comparison with Similar Compounds

2-Methyl-4,5-bis(methylsulfonyl)-benzoic Acid Methyl Ester can be compared with other sulfonyl-containing compounds, such as:

    4-Methylsulfonylbenzoic Acid: Lacks the additional methyl and ester groups, making it less lipophilic.

    2,4-Dimethylbenzoic Acid: Lacks the sulfonyl groups, reducing its potential for strong protein interactions.

    Methyl 4-Methylbenzoate: Contains an ester group but lacks the sulfonyl groups, affecting its reactivity and biological activity.

Properties

Molecular Formula

C37H30O10

Molecular Weight

634.6 g/mol

IUPAC Name

[(6S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate

InChI

InChI=1S/C37H30O10/c1-22-19-30(38)43-28-20-26(17-18-27(22)28)42-37-33(46-35(40)24-13-7-3-8-14-24)32(45-34(39)23-11-5-2-6-12-23)31-29(44-37)21-41-36(47-31)25-15-9-4-10-16-25/h2-20,29,31-33,36-37H,21H2,1H3/t29?,31-,32?,33?,36?,37+/m0/s1

InChI Key

IIEVGBKLACWRLP-OCTYQYJCSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@@H]4C(O3)COC(O4)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7

Origin of Product

United States

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